Copper-Mediated Trifluoromethylthiolation and Selenolation
4-Iodo-pyran-2-one demonstrates proven viability as a substrate for copper-mediated trifluoromethylthiolation and trifluoromethylselenolation, yielding the corresponding functionalized pyrones. While the study includes both 4-iodo and 4-bromo substrates, the successful transformation of the 4-iodo derivative under these conditions confirms its participation in a reaction class where the analogous 4-chloro compound would be expected to be unreactive due to the significantly higher bond strength of the C-Cl bond [1]. This provides class-level evidence for the enhanced reactivity of the iodo derivative.
| Evidence Dimension | Reactivity in Copper-Mediated Functionalization |
|---|---|
| Target Compound Data | Successfully undergoes reaction to form trifluoromethylthiolated and trifluoromethylselenolated products. |
| Comparator Or Baseline | 4-Bromo-pyran-2-one (successful reaction); 4-Chloro-pyran-2-one (inferred to be unreactive under these conditions). |
| Quantified Difference | Not directly quantified for the pair; product yields of 32-72% for a series of 4-substituted iodo/bromo-pyrones are reported, with the C-I bond being the reactive partner. |
| Conditions | Reaction with (bpy)CuSCF3 or [(bpy)CuSeCF3]2; conditions reported for analogous substrates. |
Why This Matters
This validates the use of 4-iodo-pyran-2-one for the direct introduction of valuable trifluoromethylthio and trifluoromethylseleno groups, enabling access to chemical space inaccessible with the 4-chloro analog without a prior halogen exchange.
- [1] Zhang, Y.; Yang, D.-Y.; Weng, Z. Synthesis of trifluoromethylthiolated and trifluoromethylselenolated pyrones. Tetrahedron 2017, 73, 3853-3859. View Source
